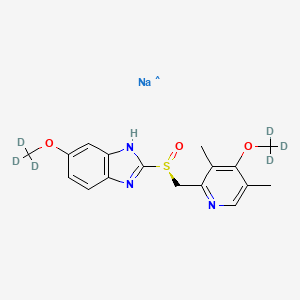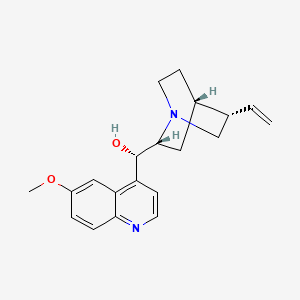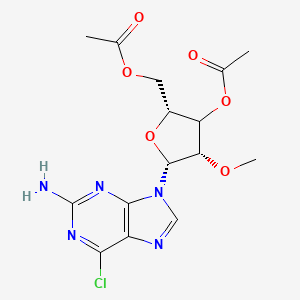
6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside: is a purine nucleoside analogue with significant antitumor activity. It is known for its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. This compound is also utilized in click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside involves the introduction of an azide group to the ribose moiety of 6-Methylpurine. This can be achieved through a series of chemical reactions, including nucleophilic substitution and protection-deprotection steps. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide for the azide-alkyne cycloaddition .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the azide group to convert it into an amine group.
Substitution: The azide group can participate in nucleophilic substitution reactions, especially in the presence of suitable leaving groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide in the presence of copper(I) iodide for azide-alkyne cycloaddition.
Major Products:
Oxidation: Oxidized purine derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted purine nucleosides depending on the nature of the nucleophile.
Scientific Research Applications
Chemistry: 6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside is widely used in click chemistry for the synthesis of complex molecules. Its azide group allows for efficient and selective reactions with alkyne-containing compounds .
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. Its ability to inhibit DNA synthesis makes it a valuable tool for investigating cellular processes and pathways involved in DNA replication .
Medicine: The antitumor activity of this compound has been explored in cancer research. It has shown potential in targeting indolent lymphoid malignancies and other types of cancer by inducing apoptosis and inhibiting cell proliferation .
Industry: In the pharmaceutical industry, this compound is used in the development of anticancer drugs. Its unique chemical properties make it a valuable intermediate in the synthesis of various therapeutic agents .
Mechanism of Action
The mechanism of action of 6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets DNA polymerase, preventing the incorporation of nucleotides into the growing DNA strand. This leads to the accumulation of DNA damage and triggers apoptotic pathways, ultimately resulting in cell death .
Comparison with Similar Compounds
6-Methylpurine riboside: Another purine nucleoside analogue with similar antitumor activity.
2′-β-C-Methyl-beta-D-6-methylpurine riboside: A compound with similar chemical structure and biological activity.
9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine: A nucleoside analogue with comparable anticancer properties
Uniqueness: 6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside is unique due to its azide group, which allows for click chemistry applications. This feature distinguishes it from other similar compounds and expands its utility in chemical synthesis and research .
Properties
Molecular Formula |
C11H13N7O3 |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-(6-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13N7O3/c1-5-7-10(14-3-13-5)18(4-15-7)11-9(20)8(16-17-12)6(2-19)21-11/h3-4,6,8-9,11,19-20H,2H2,1H3/t6-,8?,9+,11-/m1/s1 |
InChI Key |
HPBJRUZZQUZFRC-DZNMIZDJSA-N |
Isomeric SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)N=[N+]=[N-])O |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


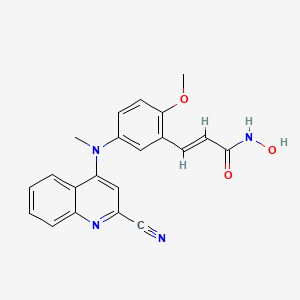
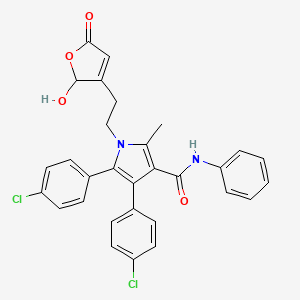
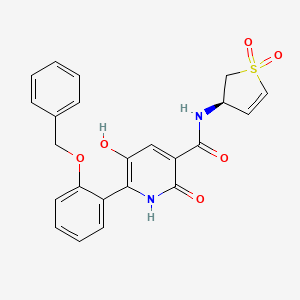

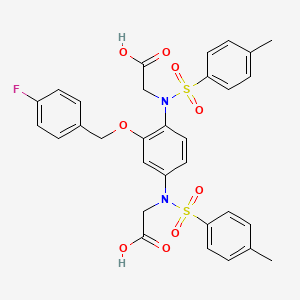
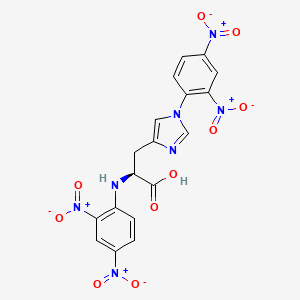
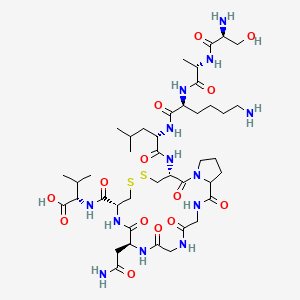

![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)

![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)
